molecular formula C20H22N8O3 B606291 Deucravacitinib CAS No. 1609392-27-9

Deucravacitinib

Cat. No.: B606291
CAS No.: 1609392-27-9
M. Wt: 425.5 g/mol
InChI Key: BZZKEPGENYLQSC-FIBGUPNXSA-N
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Description

Deucravacitinib is a novel oral medication developed by Bristol Myers Squibb for the treatment of moderate-to-severe plaque psoriasis. It is a highly selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase family. This compound is marketed under the brand name Sotyktu and was first approved for medical use in the United States in September 2022 .

Biochemical Analysis

Biochemical Properties

Deucravacitinib acts via an allosteric mechanism, binding to the catalytically inactive pseudokinase regulatory domain of TYK2 . This binding stabilizes an inhibitory interaction between the regulatory and catalytic domains . The selectivity of this compound towards TYK2 may lead to an improved safety profile, as nonselective JAK inhibitors are associated with a range of adverse effects .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has demonstrated superiority versus placebo and apremilast in the treatment of moderate-to-severe psoriasis . It also protected beta cells from the pro-apoptotic and proinflammatory effects of different combinations of cytokines .

Molecular Mechanism

This compound exerts its effects at the molecular level through a unique mechanism. Unlike other tyrosine kinase inhibitors, which act through competitive inhibition by binding to the active kinase domain, this compound acts via allosteric inhibition . It binds to the catalytically inactive pseudokinase regulatory domain of TYK2 . This binding stabilizes an inhibitory interaction between the regulatory and catalytic domains, thereby trapping TYK2 in an inactive state and preventing receptor-mediated activation and downstream signal transduction .

Temporal Effects in Laboratory Settings

In a phase II trial in psoriatic arthritis, this compound demonstrated efficacy across multiple endpoints, including SRI (4) at week 32 (primary endpoint) and at week 48 (secondary endpoint), as well as BICLA at week 48 (secondary endpoint) . These results suggest that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

This compound is metabolized by several enzymes, including CYP1A2 (to form BMT-153261), CYP2B6, CYP2D6, carboxylesterase 2, and uridine glucuronyl transferase (UGT) 1A9 . This suggests that this compound is involved in multiple metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deucravacitinib involves multiple steps, starting with the preparation of the core structure, which is a pyrazolo[1,5-a]pyrazine. The synthesis begins with methyl-2-hydroxy-3-nitrobenzoate, which undergoes methylation followed by ammonolysis to produce the intermediate compound. Subsequent steps involve cyclization, reduction, and functional group modifications to yield the final product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Deucravacitinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is a highly pure compound suitable for pharmaceutical use .

Scientific Research Applications

Deucravacitinib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Tofacitinib: A Janus kinase inhibitor that targets JAK1, JAK2, and JAK3.

    Baricitinib: Another Janus kinase inhibitor that targets JAK1 and JAK2.

    Upadacitinib: A selective JAK1 inhibitor.

Comparison: Deucravacitinib is unique in its high selectivity for TYK2, unlike other Janus kinase inhibitors that target multiple kinases. This selectivity is believed to contribute to its improved safety profile, as it minimizes off-target effects associated with non-selective inhibition .

Biological Activity

Deucravacitinib, a selective oral inhibitor of tyrosine kinase 2 (TYK2), is a novel therapeutic agent developed for the treatment of immune-mediated diseases such as psoriasis, psoriatic arthritis, and Crohn's disease. Its unique mechanism of action and selectivity for TYK2 over other Janus kinases (JAKs) has positioned it as a promising alternative to traditional therapies. This article explores the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

This compound selectively inhibits TYK2, a member of the JAK family involved in cytokine signaling pathways critical for immune function. Unlike non-selective JAK inhibitors, which may affect multiple JAK family members and lead to various side effects, this compound binds to a unique regulatory region of TYK2. This binding results in the inhibition of specific cytokines such as interleukin (IL)-12 and IL-23, which are implicated in the pathogenesis of several autoimmune diseases .

Pharmacokinetics and Pharmacodynamics

In clinical trials, this compound demonstrated rapid absorption with a half-life ranging from 8 to 15 hours, allowing for once-daily dosing. It showed significant inhibition of IL-12/IL-23 and type I interferon pathways in healthy volunteers, with dose-dependent effects on lymphocyte counts and interferon-regulated genes . The pharmacokinetic profile indicates that this compound can achieve effective concentrations without the adverse laboratory changes typically associated with non-selective JAK inhibitors .

Psoriasis Treatment

This compound has been evaluated in multiple clinical trials for its efficacy in treating moderate to severe plaque psoriasis. In a phase III trial (POETYK PSO-1), patients receiving 6 mg of this compound daily achieved a PASI 75 response rate of 53% compared to 9.4% in the placebo group at week 16 (p < 0.0001) . Furthermore, PASI 90 responses were significantly higher in the treatment group (30.4%) compared to apremilast (18.8%) and placebo (3.03%) .

Outcome Measure This compound Placebo Apremilast
PASI 75 Response (%)53.09.439.8
PASI 90 Response (%)30.43.0318.8
sPGA 0/1 Response (%)49.58.633.9

Long-term Efficacy

Long-term studies indicate sustained efficacy with continuous treatment. In an extension trial involving patients who achieved PASI 75 at week 16, response rates remained stable over three years, with PASI 75 maintained at 72.6% and PASI 90 at 45.6% .

Safety Profile

The safety profile of this compound has been favorable compared to traditional therapies. Adverse events (AEs) were reported in approximately 55% to 80% of patients across different dosing regimens, with common AEs including nasopharyngitis, headache, and diarrhea . Importantly, no serious adverse events or clinically meaningful laboratory abnormalities were noted during trials, distinguishing it from other JAK inhibitors that have boxed warnings regarding safety concerns .

Case Study: Efficacy in Psoriatic Arthritis

A recent case study involving patients with psoriatic arthritis demonstrated significant improvements in joint symptoms and skin lesions following treatment with this compound. Patients reported enhanced quality of life metrics alongside clinical improvements measured by ACR20 criteria .

Case Study: Long-term Treatment Outcomes

In another longitudinal study assessing long-term outcomes for patients treated with this compound for psoriasis over two years, participants maintained significant reductions in disease severity without experiencing the typical side effects associated with other systemic therapies .

Properties

IUPAC Name

6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZKEPGENYLQSC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of kinases, which are intracellular tyrosine kinases that activate the JAK–signal transducer and activator of the transcription pathway. Unlike other members of the JAK family that promote broader immune and extra-immune pathways, such as lipid metabolism, the TYK2 signalling pathway is responsible for selected immune pathways. TYK2 mediates the signalling of inflammatory cytokines of both adaptive (e.g., interleukin (IL) 12 and IL-23) and innate (e.g., type I interferons) immune responses. IL-23 has been implicated in the pathogenesis of immune-mediated disorders such as psoriasis and psoriatic arthritis. It activates and promotes the proliferation of Th17 cells: subsequently, Th17 cells secrete inflammatory mediators, such as IL-17 and tumour necrosis factor-alpha, that stimulate epidermal cells to produce cytokines and chemokines that attract and activate innate immune system cells. Enhanced activity of Th17 cells leads to sustained inflammatory responses in the skin and joints as manifested in psoriatic arthritis. Deucravacitinib inhibits TYK2 via an allosteric mechanism: it binds to the enzyme's regulatory domain - also known as the pseudokinase (JH2) domain - instead of the catalytic domain. This binding activity allows high selectivity towards TYK2 over other tyrosine kinase enzymes. In _in vitro_ cellular assays, deucravacitinib showed a 100-fold to 2000-fold selectivity for TYK2 over JAK 1/2/3 and demonstrated minimal or no activity against JAK 1/2/3. Upon binding to TYK2, deucravacitinib induces a conformational change and locks the regulatory domain of TYK2 into an inhibitory confirmation with the catalytic domain, trapping TYK2 in an inactive state. Inhibiting TYK2 leads to the downregulation of the IL-23/TH17 pathway, IL-12 signalling, type 1 interferon pathway, and keratinocyte activation.
Record name Deucravacitinib
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CAS No.

1609392-27-9
Record name Deucravacitinib [USAN]
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Record name Deucravacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16650
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Record name 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide
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Record name DEUCRAVACITINIB
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